2-Methylbenzyl cyanide

Catalog No.
S582318
CAS No.
22364-68-7
M.F
C9H9N
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzyl cyanide

CAS Number

22364-68-7

Product Name

2-Methylbenzyl cyanide

IUPAC Name

2-(2-methylphenyl)acetonitrile

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3

InChI Key

WMGVPDQNPUQRND-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC#N

Synonyms

2-Methyl-benzeneacetonitrile; o-Tolyl-acetonitrile; 2-(o-Tolyl)acetonitrile; 2-Methylbenzeneacetonitrile; 2-Methylbenzyl Cyanide; NSC 75859; o-Methylbenzyl Cyanide; o-Methylbenzyl Nitrile; o-Methylphenylacetonitrile; o-Tolylacetonitrile

Canonical SMILES

CC1=CC=CC=C1CC#N

The exact mass of the compound 2-Methylbenzyl cyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75859. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbenzyl cyanide (CAS: 22364-68-7), also known as o-tolylacetonitrile, is a bifunctional aromatic nitrile characterized by an ortho-methyl substitution on the benzene ring. Operating as a colorless to pale yellow liquid with a boiling point of approximately 244-250 °C, it serves as a highly versatile building block in organic synthesis . The molecule features a benzylic carbon activated by both the adjacent nitrile group and the aromatic ring, making it highly reactive toward alkylation, condensation, and cyclization. In procurement and material selection, the critical differentiator of this compound is its ortho-methyl group, which provides specific steric hindrance and an additional reactive handle compared to unsubstituted benzyl cyanide. This structural feature makes it an essential precursor for the synthesis of specific active pharmaceutical ingredients (APIs), specialized agrochemicals (such as 1,2,4-triazoles), and fine fragrance molecules where exact spatial geometry is required [1].

Substituting 2-methylbenzyl cyanide with its meta- or para-isomers, or with unsubstituted benzyl cyanide, fundamentally alters downstream reaction pathways and product performance. In biocatalytic manufacturing, the steric bulk of the ortho-methyl group restricts the active site conformation of nitrilase enzymes, drastically shifting the reaction equilibrium to favor amide formation over complete hydrolysis to the carboxylic acid—a feature lost in the para-isomer[1]. In the synthesis of fine chemicals and odorants, the ortho-methyl group restricts the rotation of the phenyl ring, creating specific spatial geometries (atropisomer-like effects) that are strictly required for binding to target olfactory receptors; meta- or para-substitutions completely fail to produce the desired floral or rosy notes [2]. Consequently, buyers cannot use generic benzyl cyanides if the target application relies on the unique steric directing effects or the specific cyclization pathways enabled by the ortho-position.

Biocatalytic Hydration Specificity in Amide Synthesis

When subjected to enzymatic hydrolysis by nitrilase (e.g., NitPG), 2-methylbenzyl cyanide demonstrates a significantly altered hydration-to-hydrolysis ratio due to the ortho-methyl group's steric and electronic effects. It yields 52% of the corresponding amide, compared to only 11% for 4-methylbenzyl cyanide and 16% for unsubstituted benzyl cyanide [1].

Evidence DimensionAmide yield proportion via nitrilase biocatalysis
Target Compound Data52% amide yield
Comparator Or Baseline4-methylbenzyl cyanide (11%) and benzyl cyanide (16%)
Quantified Difference>4.7-fold increase in amide formation vs. the para-isomer
ConditionsNitrilase NitPG from Paraburkholderia graminis, pH 8.0, 30°C

For manufacturers using green biocatalytic routes to produce pharmaceutical amides, this compound prevents over-hydrolysis to the carboxylic acid, maximizing the yield of the desired intermediate.

Stereocontrol and Olfactory Profile in Cycloalkylidene Synthesis

In the synthesis of cycloalkylidene-acetonitrile odorants, 2-methylbenzyl cyanide is condensed with cycloalkanones (e.g., cyclopentanone or cyclohexanone). The ortho-methyl substitution is strictly required to achieve the target 'floral, rosy, sweet' olfactory profile. Substitution with meta- or para-methylbenzyl cyanide fails to provide the necessary steric bulk, drastically shifting the odor characteristics away from the desired citronellol-like notes [1].

Evidence DimensionOlfactory profile of downstream cycloalkylidene derivative
Target Compound DataProduces target floral/rosy odorant (e.g., 2-(2-methylcyclohexylidene)-2-o-tolylacetonitrile)
Comparator Or BaselineMeta/para isomers or unsubstituted benzyl cyanide
Quantified DifferenceBinary substitution failure (loss of target odor profile)
ConditionsKnoevenagel-type condensation with cyclic ketones followed by olfactory evaluation

Fragrance and fine chemical buyers must procure the exact ortho-isomer to ensure the final molecule correctly binds to the target olfactory receptors.

Hydrazone Intermediate Yield in Triazole Manufacturability

2-Methylbenzyl cyanide is efficiently converted into ethyl o-methylphenylacetate ethoxycarbonyl hydrazone, a key intermediate for 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. Despite the steric hindrance of the ortho-methyl group, the condensation reaction proceeds with an 80% yield, which is highly comparable to the 86% yield obtained using the less sterically hindered meta-isomer (3-methylbenzyl cyanide) [1].

Evidence DimensionYield of ethoxycarbonyl hydrazone intermediate
Target Compound Data80% yield
Comparator Or Baseline3-methylbenzyl cyanide (86% yield)
Quantified DifferenceOnly a 6% absolute yield reduction despite ortho-steric hindrance
ConditionsReaction of the iminoester with ethyl carbazate in absolute ethanol

It assures process chemists that the ortho-steric hindrance does not severely compromise the manufacturability and scalability of complex triazole-based agrochemicals or APIs.

Biocatalytic Production of ortho-Methylphenylacetamide

Ideal for green chemistry workflows using nitrilase enzymes where a high amide-to-acid ratio is required. The compound's specific steric profile restricts complete hydrolysis, making it the optimal precursor for high-yield amide production [1].

Synthesis of Fine Fragrances and Odorants

An essential precursor for manufacturing cycloalkylidene-o-tolyl-acetonitriles. The ortho-methyl group provides the exact spatial geometry and restricted rotation necessary to trigger floral and rosy olfactory notes, an application where meta or para isomers fail [2].

Precursor for Triazole and Isoquinoline APIs

Used as a robust building block in the synthesis of 1,2,4-triazole-5-ones and isoquinoline derivatives. It maintains high condensation yields (e.g., 80% for hydrazone intermediates) while providing the necessary ortho-substitution for downstream cyclization and receptor targeting [3].

XLogP3

2.1

Boiling Point

244.0 °C

UNII

P36Y8LY38Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22364-68-7

Wikipedia

(2-methylphenyl)acetonitrile

Dates

Last modified: 08-15-2023

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